Molecular Weight Deficit of 78.6 Da vs. Aprepitant and 60.6 Da vs. Defluoro Aprepitant Enables Unambiguous Mass Spectrometric Discrimination
The target compound (C20H19F6NO2·HCl, MW 455.83 g/mol) exhibits a molecular weight deficit of 78.6 Da relative to Aprepitant (C23H21F7N4O3, MW 534.43 g/mol) and 60.6 Da relative to Defluoro Aprepitant (C23H22F6N4O3, MW 516.44 g/mol) [1]. This mass difference arises from the absence of the 1,2,4-triazol-3-one-5-methyl moiety (~94 Da) coupled with the loss of the 4-fluorophenyl substituent (replaced by unsubstituted phenyl, net loss ~18 Da). In LC-MS/MS workflows, the protonated molecule [M+H]+ of the free base (m/z 420.1) is distinct from Aprepitant (m/z 535.2) and Defluoro Aprepitant (m/z 517.2), enabling selective reaction monitoring (SRM) transitions that do not cross-interfere with the parent drug or other specified impurities during multiple reaction monitoring (MRM) method development.
| Evidence Dimension | Molecular weight (monoisotopic, HCl salt) |
|---|---|
| Target Compound Data | 455.83 g/mol (C20H19F6NO2·HCl) |
| Comparator Or Baseline | Aprepitant: 534.43 g/mol (C23H21F7N4O3); Defluoro Aprepitant: 516.44 g/mol (C23H22F6N4O3); (2R,3R) Des-triazolone Isomer: 473.81 g/mol (C20H19ClF7NO2) |
| Quantified Difference | Δ = −78.6 Da vs. Aprepitant; Δ = −60.6 Da vs. Defluoro Aprepitant; Δ = −18.0 Da vs. (2R,3R) Isomer |
| Conditions | Calculated exact mass; confirmed by vendor-supplied HRMS and elemental analysis [1] |
Why This Matters
Procurement of the correct reference standard with the exact molecular weight is essential to avoid misidentification of impurity peaks in LC-MS impurity profiling, where a mass difference of less than 2 Da could otherwise be misattributed to isotopic or adduct variants.
- [1] 0elem Chemical Database, CAS 170729-76-7 (Defluoro Aprepitant / EP Impurity A). Molecular Formula: C23H22F6N4O3, Molecular Weight: 516.44. View Source
